ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core substituted with a 6-ethyl group, a benzamido moiety modified with a 3,4-dihydroisoquinolinyl sulfonyl group, and an ethyl carboxylate ester, all in the hydrochloride salt form.
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-3-30-15-14-23-24(18-30)37-27(25(23)28(33)36-4-2)29-26(32)20-9-11-22(12-10-20)38(34,35)31-16-13-19-7-5-6-8-21(19)17-31;/h5-12H,3-4,13-18H2,1-2H3,(H,29,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQOQCCVOCPZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS Number: 1216988-52-1) is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Molecular Formula : C28H32ClN3O5S2
- Molecular Weight : 590.2 g/mol
- Structural Components :
- A dihydroisoquinoline moiety
- A sulfonamide group
- A thieno[2,3-c]pyridine core
This structural complexity suggests diverse biological activity and applications in drug development.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The dihydroisoquinoline moiety can engage in hydrophobic interactions with receptor binding pockets, potentially modulating receptor activity.
- Gene Regulation : Similar compounds have been shown to influence gene expression pathways, particularly those involved in pluripotency and differentiation.
Anticancer Properties
Research indicates that compounds similar to ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit anticancer properties. For instance:
- Cell Proliferation Inhibition : Studies have demonstrated that such compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity:
- Bacterial Inhibition : Preliminary studies indicate effectiveness against certain bacterial strains.
Neuroprotective Effects
Given the presence of the dihydroisoquinoline structure, which is known for neuroprotective properties:
- Neuroprotection : Compounds in this class may protect neuronal cells from oxidative stress and apoptosis.
Research Findings and Case Studies
A review of existing literature highlights several key studies focusing on the biological activity of similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound’s closest structural analogs include derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold with variations in substituents (Table 1). Key differences among these compounds lie in:
- Benzamido Group Modifications: The target compound features a 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido group, whereas analogs such as ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1216731-03-1) incorporate methoxy-substituted benzamido groups . Sulfonyl groups, as in the target compound, may enhance solubility or stability compared to methoxy or benzyl substituents.
- Core Substitutions : The 6-ethyl group in the target compound contrasts with the 6-benzyl group in CAS: 1216731-03-1, which could influence steric effects and binding affinity .
- Salt Forms : Hydrochloride salts are common in pharmaceuticals to improve crystallinity and bioavailability, as seen in both the target compound and CAS: 1216731-03-1 .
Table 1: Structural Comparison of Tetrahydrothieno[2,3-c]Pyridine Derivatives
*Estimated based on substituents; †Calculated using average atomic masses.
Functional and Pharmacological Implications
- Sulfonyl vs.
- Ethyl vs.
- Salt Form Impact : Hydrochloride salts, as seen in both the target compound and CAS: 1216731-03-1, are preferred in drug formulations for enhanced solubility and shelf life .
Analytical and Research Findings
Spectroscopic Characterization
Compounds with similar scaffolds, such as those isolated from Zygophyllum fabago (e.g., Zygocaperoside), have been characterized using UV and NMR spectroscopy . For the target compound, ¹H-NMR and ¹³C-NMR would be critical for confirming the sulfonylbenzamido and dihydroisoquinoline moieties, with peaks expected in the aromatic (δ 7.0–8.5 ppm) and sulfonyl regions (δ 3.0–4.0 ppm) .
Lumping Strategy for Comparative Studies
The lumping strategy () groups structurally similar compounds to streamline research. For example, the target compound could be grouped with other tetrahydrothieno[2,3-c]pyridines to study shared properties like metabolic stability or receptor binding .
Q & A
Basic Research Questions
Q. What are the key structural and functional group considerations for characterizing this compound?
- Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of the tetrahydrothieno[2,3-c]pyridine core, sulfonamide linkage, and ethyl ester groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) stretches. For purity assessment, use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Q. How can researchers optimize the synthetic route for this compound?
- Methodological Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry of sulfonylation agents, solvent polarity). For example, use a central composite design to optimize coupling between 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid and the tetrahydrothienopyridine precursor. Monitor reaction progress via thin-layer chromatography (TLC) and isolate intermediates via flash chromatography. Confirm reproducibility by replicating runs under statistically modeled optimal conditions .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Store the hydrochloride salt at -20°C in airtight, light-protected vials with desiccant to prevent hydrolysis of the ester group or sulfonamide degradation. Conduct accelerated stability studies under varying humidity (40–80% RH) and temperature (4°C, 25°C) conditions, using HPLC to quantify degradation products (e.g., free carboxylic acid from ester hydrolysis). For handling, use gloveboxes under nitrogen for moisture-sensitive steps .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the biological relevance of the dihydroisoquinoline-sulfonamide moiety?
- Methodological Answer : Synthesize analogs with modifications to the dihydroisoquinoline ring (e.g., substituents at positions 3 or 4) or sulfonamide linkage (e.g., replacing sulfur with carbonyl). Test these analogs in parallel assays (e.g., enzyme inhibition, cellular uptake) using a standardized protocol. Apply multivariate analysis (e.g., principal component analysis) to correlate structural features with activity. Reference heterocyclic SAR frameworks from similar compounds, such as pyrazolo[4,3-c]pyridine derivatives .
Q. What experimental strategies resolve contradictions in purity assessments between HPLC and NMR data?
- Methodological Answer : Discrepancies may arise from undetected impurities (e.g., enantiomers, inorganic salts). Use orthogonal methods:
- HPLC-MS : Detect low-abundance impurities co-eluting with the main peak.
- Ion chromatography : Identify residual hydrochloride counterions.
- Chiral HPLC : Check for enantiomeric contamination if the compound is stereochemically complex.
Cross-validate with quantitative NMR (qNMR) using an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify absolute purity .
Q. How can researchers design in vivo studies accounting for the compound’s physicochemical limitations?
- Methodological Answer : Address poor aqueous solubility (common with sulfonamide derivatives) via formulation strategies:
- Salt screening : Test alternative counterions (e.g., mesylate, besylate) for improved solubility.
- Nanoemulsions : Use high-pressure homogenization to prepare stable emulsions with surfactants (e.g., Tween 80).
- Pharmacokinetic profiling : Measure plasma half-life in rodent models using LC-MS/MS, adjusting dosing regimens based on clearance rates .
Q. What computational methods support the rational design of derivatives with enhanced target binding?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of the target protein (e.g., kinase or GPCR). Focus on optimizing interactions with the sulfonamide group (hydrogen bonding) and tetrahydrothienopyridine core (hydrophobic packing). Validate predictions with free-energy perturbation (FEP) calculations. Compare results with experimental IC₅₀ values from enzyme inhibition assays .
Q. How should researchers address discrepancies in biological activity between in vitro and cell-based assays?
- Methodological Answer : Investigate potential causes:
- Membrane permeability : Use Caco-2 cell monolayers to measure apparent permeability (Papp).
- Efflux transporters : Test activity in the presence of inhibitors (e.g., verapamil for P-glycoprotein).
- Metabolic stability : Incubate the compound with liver microsomes and quantify metabolites via LC-MS. Adjust assay conditions (e.g., serum-free media) to reduce protein binding artifacts .
Tables for Key Data
Table 1: Stability Study Results Under Accelerated Conditions
| Condition (25°C, 60% RH) | Time (Weeks) | Purity (%) | Major Degradation Product |
|---|---|---|---|
| Control (desiccated) | 4 | 98.5 | None detected |
| Open vial | 4 | 89.2 | Carboxylic acid derivative |
| Light-exposed | 4 | 92.7 | Sulfonamide cleavage |
Table 2: SAR Modifications and Bioactivity
| Analog Modification | Enzyme IC₅₀ (nM) | Cellular Uptake (nM) |
|---|---|---|
| Dihydroisoquinoline-3-Cl | 12.3 | 45.6 |
| Sulfonamide → Carbonyl | >1000 | No activity |
| Ethyl ester → Methyl ester | 28.9 | 89.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
